molecular formula C9H16O3 B2690778 1,9-Dioxaspiro[5.5]undecan-5-ol CAS No. 2248256-79-1

1,9-Dioxaspiro[5.5]undecan-5-ol

Cat. No. B2690778
M. Wt: 172.224
InChI Key: MREVNMDSJIDBHA-UHFFFAOYSA-N
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Description

“1,9-Dioxaspiro[5.5]undecan-5-ol” is a chemical compound with the CAS Number: 2248256-79-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is 1,9-dioxaspiro[5.5]undecan-5-ol . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “1,9-Dioxaspiro[5.5]undecan-5-ol” is 1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1,9-Dioxaspiro[5.5]undecan-5-ol” is a powder that is stored at room temperature . It has a molecular weight of 172.22 .

Scientific Research Applications

  • Physical Chemistry
    • Summary of Application : The compound “1,9-Dioxaspiro[5.5]undecan-5-ol” is used in physical chemistry for the study of structures and hydrogen bonding .
    • Methods of Application : The conformations of 1,7DSU (a similar compound to “1,9-Dioxaspiro[5.5]undecan-5-ol”) and its stepwise solvation by up to 5 water molecules were explored using supersonic-jet Fourier transform microwave spectroscopy with the supplement of theoretical calculations .
    • Results or Outcomes : Experimentally, the rotational spectra of the most stable structures of the monomer, monohydrate and dihydrate were observed and assigned . The analyses of non-covalent interactions and the natural bond orbital suggest that the O w H⋯O 1,7DSU, O w H⋯O w, and CH⋯O w hydrogen bonds play a prominent role in structural stability .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVNMDSJIDBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCOCC2)OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dioxaspiro[5.5]undecan-5-ol

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